molecular formula C5H8O5S B12575996 2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- CAS No. 192057-37-7

2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-

Cat. No.: B12575996
CAS No.: 192057-37-7
M. Wt: 180.18 g/mol
InChI Key: HAYCJJXWGKFZTP-SCSAIBSYSA-N
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Description

2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- typically involves the reaction of furanone derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted furanones .

Scientific Research Applications

2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)- is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

192057-37-7

Molecular Formula

C5H8O5S

Molecular Weight

180.18 g/mol

IUPAC Name

[(3R)-2-oxooxolan-3-yl] methanesulfonate

InChI

InChI=1S/C5H8O5S/c1-11(7,8)10-4-2-3-9-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

HAYCJJXWGKFZTP-SCSAIBSYSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CCOC1=O

Canonical SMILES

CS(=O)(=O)OC1CCOC1=O

Origin of Product

United States

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